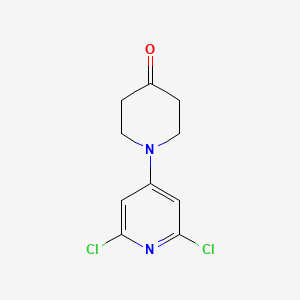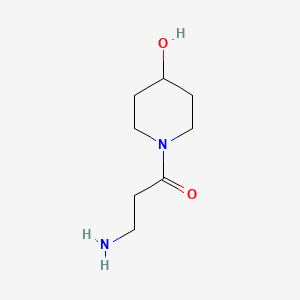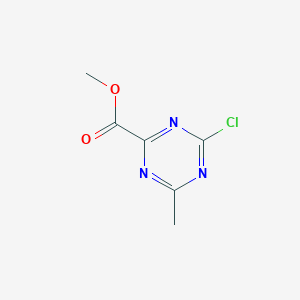
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Cyanuric chloride reacts with methylamine to form an intermediate.
Step 2: The intermediate is then treated with chloroacetic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:
- Maintaining a controlled temperature and pH.
- Using catalysts to enhance the reaction rate.
- Employing purification techniques such as crystallization and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Hydrolyzed products such as carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Known for its use in peptide coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in organic synthesis.
Uniqueness: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate stands out due to its specific ester functionality, which allows for unique chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-8-4(5(11)12-2)10-6(7)9-3/h1-2H3 |
Clave InChI |
LYNMGBXHQBSWFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




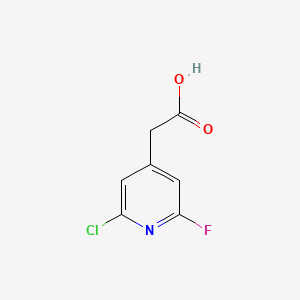



![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


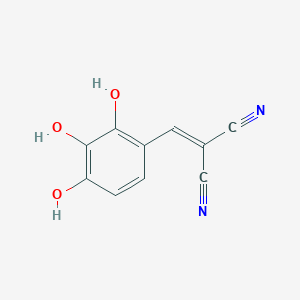
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
